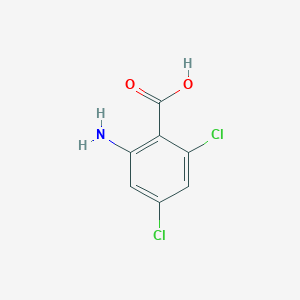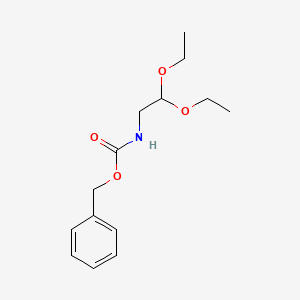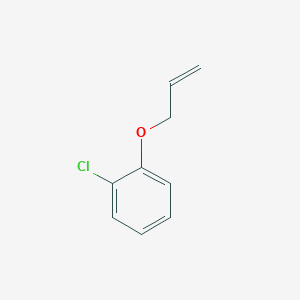
1-Bromo-3-methylnaphthalene
Descripción general
Descripción
1-Bromo-3-methylnaphthalene is a chemical compound with the molecular formula C11H9Br . It has a molecular weight of 221.09 g/mol . The IUPAC name for this compound is 1-bromo-3-methylnaphthalene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methylnaphthalene consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with a bromine atom attached at the 1-position and a methyl group attached at the 3-position .Physical And Chemical Properties Analysis
1-Bromo-3-methylnaphthalene has a molecular weight of 221.09 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass and monoisotopic mass are both 219.98876 g/mol .Aplicaciones Científicas De Investigación
Chemical Properties and Storage
“1-Bromo-3-methylnaphthalene” has a CAS Number of 54357-18-5 and a molecular weight of 221.1 . It is typically stored at room temperature .
Use in Determination of Halogenated Hydrocarbons
This compound is used as a test compound in the determination of halogenated hydrocarbons at trace levels by supercritical fluid chromatography-microwave-induced plasma mass spectrometry .
Use in Phosphorescence Quenching
Dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene without deoxygenation has been used for selective sensing of Cu (II) at ngm levels .
Study of Carbon-Bromine Bond Dissociation
The mechanism of electrochemically induced carbon–bromine dissociation in 1-Br-2-methylnaphalene in the reduction regime has been studied . The bond dissociation of the relevant radical anion is disassembled at a molecular level, exploiting quantum mechanical calculations .
Use in Formation of Binaphthalene Intrinsically Chiral Dimer
The formation of the bromide anion and an organic radical occurs following the first electron uptake in a stepwise mechanism . The organic radical reacts to form a binaphthalene intrinsically chiral dimer .
Use in Molecular Dynamics
The compound is used in molecular dynamics studies, particularly in the examination of potential energy surfaces and dissociation dynamics .
Safety and Hazards
1-Bromo-3-methylnaphthalene is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Mecanismo De Acción
Target of Action
1-Bromo-3-methylnaphthalene is a chemical compound that primarily targets carbon-bromine bonds . The compound interacts with these bonds, leading to changes in the molecular structure .
Mode of Action
The mode of action of 1-Bromo-3-methylnaphthalene involves the dissociation of the carbon-bromine bond . This process is electrochemically induced and occurs in the reduction regime . The bond dissociation of the relevant radical anion is disassembled at a molecular level, exploiting quantum mechanical calculations . The carbon halogen bond dissociates following the first electron uptake, leading to the formation of the bromide anion and an organic radical .
Biochemical Pathways
The compound’s interaction with carbon-bromine bonds suggests it may influence pathways involving halogenated organic compounds
Pharmacokinetics
The compound’s molecular weight of 2211 may influence its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of 1-Bromo-3-methylnaphthalene’s action is the dissociation of the carbon-bromine bond . This leads to the formation of a bromide anion and an organic radical . The organic radical can then react to form a binaphthalene intrinsically chiral dimer .
Action Environment
The action of 1-Bromo-3-methylnaphthalene can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Additionally, exposure to light or heat may affect the compound’s efficacy and stability .
Propiedades
IUPAC Name |
1-bromo-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLLXBRLJUZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305751 | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylnaphthalene | |
CAS RN |
54357-18-5 | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)